molecular formula C8H9FO B1304793 (4-Fluoro-3-methylphenyl)methanol CAS No. 261951-66-0

(4-Fluoro-3-methylphenyl)methanol

Cat. No.: B1304793
CAS No.: 261951-66-0
M. Wt: 140.15 g/mol
InChI Key: ULNDTGZJRKQCQY-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methylphenyl)methanol is an organic compound with the molecular formula C8H9FO It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom at the fourth position and a methyl group at the third position

Scientific Research Applications

(4-Fluoro-3-methylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-methylphenyl)methanol typically involves the reduction of the corresponding aldehyde or ketone. One common method is the reduction of 4-fluoro-3-methylbenzaldehyde using sodium borohydride in a mixture of methanol and tetrahydrofuran. The reaction is carried out at room temperature, and the product is isolated by acidification, extraction with ethyl acetate, and purification .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-3-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to the corresponding hydrocarbon using strong reducing agents.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: 4-Fluoro-3-methylbenzaldehyde or 4-fluoro-3-methylbenzoic acid.

    Reduction: 4-Fluoro-3-methylbenzene.

    Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Comparison with Similar Compounds

    4-Fluorobenzyl alcohol: Similar structure but lacks the methyl group.

    3-Methylbenzyl alcohol: Similar structure but lacks the fluorine atom.

    4-Fluoro-3-methylbenzaldehyde: The aldehyde form of the compound.

Uniqueness: (4-Fluoro-3-methylphenyl)methanol is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents can significantly influence the compound’s chemical properties and reactivity, making it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

(4-fluoro-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNDTGZJRKQCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379115
Record name (4-fluoro-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-66-0
Record name (4-fluoro-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261951-66-0
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